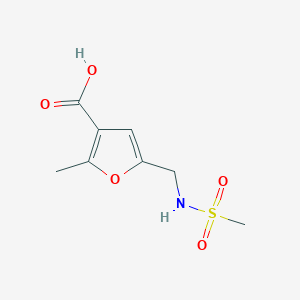

5-(Methanesulfonamidomethyl)-2-methylfuran-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-(methanesulfonamidomethyl)-2-methylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5S/c1-5-7(8(10)11)3-6(14-5)4-9-15(2,12)13/h3,9H,4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGREDLUUOXZJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)CNS(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-(Methanesulfonamidomethyl)-2-methylfuran-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring structure, which is known for its diverse biological activities. The presence of the methanesulfonamide group enhances its solubility and potential interaction with biological targets. The molecular formula is , and it has a molecular weight of approximately 235.27 g/mol.

Mechanisms of Biological Activity

-

Antimicrobial Activity :

- The furan scaffold is often associated with antimicrobial properties. Research indicates that compounds containing furan rings can inhibit various bacterial species, including Staphylococcus aureus and Neisseria gonorrhoeae .

- The mechanism typically involves interference with bacterial enzyme functions or disruption of cell wall synthesis.

- Antioxidant Properties :

- Enzyme Inhibition :

Case Studies and Experimental Data

-

Antibacterial Efficacy :

- A study evaluated the antibacterial effects of various furan derivatives against Mycobacterium tuberculosis. Compounds were tested for their ability to inhibit the growth of mycobacterial strains, with promising results indicating that modifications in the furan structure could enhance activity against resistant strains .

- In Vivo Studies :

- Molecular Docking Studies :

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Research indicates that compounds similar to 5-(Methanesulfonamidomethyl)-2-methylfuran-3-carboxylic acid exhibit antiviral activities, particularly against hepatitis C virus (HCV). The structural characteristics of this compound may enhance its efficacy as a therapeutic agent. For instance, derivatives of furan compounds have shown promise in inhibiting viral replication pathways, which could be pivotal in developing new antiviral drugs .

Anti-inflammatory Effects

The compound's sulfonamide group is known to possess anti-inflammatory properties. Studies have suggested that related compounds can modulate inflammatory responses by inhibiting specific pathways involved in the inflammatory cascade. This could lead to potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Pesticidal Activity

This compound has been investigated for its potential use as a pesticide. The furan ring structure is associated with various biological activities, including herbicidal and insecticidal properties. Research has shown that similar compounds can disrupt the metabolic processes of pests, leading to effective pest control measures in agricultural practices .

Plant Growth Regulation

There is emerging evidence that furan derivatives can act as plant growth regulators. These compounds may influence plant growth by modulating hormone levels or stress responses, thereby enhancing crop yields under suboptimal conditions .

Polymer Synthesis

The unique chemical structure of this compound allows it to be a candidate for synthesizing novel polymers. Its ability to undergo polymerization reactions can lead to materials with desirable mechanical and thermal properties, suitable for applications in coatings, adhesives, and composites .

Nanotechnology Applications

Recent studies have explored the use of furan-based compounds in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The incorporation of such compounds into nanoparticles can enhance the bioavailability and targeted delivery of therapeutic agents, improving treatment outcomes in various diseases .

Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Study on antiviral activity of furan derivatives | Demonstrated significant inhibition of HCV replication | Supports potential medicinal applications |

| Research on pesticide efficacy | Showed effective pest control with minimal environmental impact | Highlights agricultural applications |

| Development of furan-based polymers | Produced materials with enhanced durability and thermal stability | Indicates material science applications |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at the 5-Position of the Furan Ring

The biological and physicochemical properties of 2-methylfuran-3-carboxylic acid derivatives are heavily influenced by substituents at the 5-position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 2-Methylfuran-3-carboxylic Acid Derivatives

*Calculated based on molecular formula.

Key Findings from Comparative Studies

Sulfonamide vs. Indole Derivatives: The sulfonamidomethyl group in the target compound may offer a balance between hydrogen bonding (via sulfonamide) and steric accessibility compared to bulkier indole derivatives like NL2. NL2’s indole substituent confers selective inhibition of bacterial cysteine synthase (bCSE) over human CSE (hCSE), attributed to interactions at the dimeric interface of bCSE .

Hydroxymethyl vs. Methanesulfonamidomethyl :

- The hydroxymethyl derivative (15341-68-1) exhibits lower molecular weight and higher hydrophilicity (LogP = 0.78) but shows negligible enzyme inhibition, emphasizing the necessity of the sulfonamide group for activity .

Dihydroxypyrrolidine Derivatives :

- The dihydroxypyrrolidine substituent in glycosidase inhibitors introduces multiple hydroxyl groups, enabling strong hydrogen bonding with enzyme active sites. This contrasts with the sulfonamide group’s single hydrogen-bond acceptor, suggesting divergent mechanisms for enzyme inhibition .

Aromatic and Bulky Substituents :

Physicochemical and Pharmacokinetic Considerations

- Solubility : Sulfonamidomethyl and hydroxymethyl groups improve water solubility compared to aromatic or adamantyl substituents.

- Metabolic Stability : Sulfonamide derivatives (e.g., 306936-39-0) are less prone to hydrolysis than ester-containing analogs, enhancing in vivo stability .

- Selectivity : Bulky groups like adamantyl may reduce off-target interactions but limit bioavailability .

Vorbereitungsmethoden

Oxidative Esterification of Furfural Derivatives

A key intermediate, methyl 2-methylfuran-3-carboxylate, can be prepared by oxidation and esterification of 2-methylfuran derivatives. According to detailed experimental procedures reported in green chemistry research, the oxidation of 5-(hydroxymethyl)furfural derivatives using manganese dioxide in methanol under controlled temperature (20-40 °C) yields methyl furan carboxylates with high yields (up to 98%).

Table 1. Oxidative Esterification Conditions and Yields for Furan Derivatives

| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |

|---|---|---|---|---|---|

| 5-(Hydroxymethyl)furfural | MeOH | 40 | 12 | 89 | Methyl furan-2-carboxylate |

| 5-(Hydroxymethyl)furfural | MeOH | 20 | 12 | 83 | Methyl furan-2-carboxylate |

| 5-(Hydroxymethyl)furfural | MeOH | 40 | 12 | 95 | Methyl furan-2-carboxylate |

| 5-(Hydroxymethyl)furfural | MeOH | 20 | 12 | 98 | Methyl furan-2-carboxylate |

Note: Reaction monitored by gas chromatography; manganese dioxide used as oxidant.

Introduction of Methanesulfonamidomethyl Group

The methanesulfonamidomethyl substituent is typically introduced via sulfonamide formation from chlorosulfonyl intermediates or by nucleophilic substitution on chloromethylated furans.

A related patented method for preparing sulfonyl-substituted heterocycles involves chlorination of thiophene carboxylates under iron-catalyzed conditions, followed by sulfonyl chloride functionalization and subsequent amination to yield sulfonamide derivatives. Although this patent focuses on thiophene systems, analogous strategies apply to furan derivatives.

- Chlorosulfonylation of the methylfuran intermediate.

- Reaction with methanesulfonamide or its derivatives to form the sulfonamidomethyl group.

Carboxylic Acid Formation

Carboxylic acid functionality is commonly introduced by hydrolysis of methyl esters under acidic or basic conditions. The methyl ester intermediates obtained from oxidative esterification are subjected to hydrolysis to yield the free acid.

Representative Experimental Procedure

A representative synthesis of a methyl furan-2-carboxylate intermediate is as follows:

- Furfural (10 mmol) is dissolved in methanol (20 mL).

- Sodium cyanide (0.4 equiv.) is added and stirred at room temperature for 5 minutes.

- Manganese dioxide (2 equiv.) is added, and the mixture is stirred at 40 °C for 12 hours.

- The reaction mixture is filtered, washed with water and brine, dried, and solvent removed under reduced pressure to yield methyl furan-2-carboxylate in 89% yield.

Subsequent chlorosulfonylation and sulfonamide formation steps would follow established literature protocols or adaptations of thiophene sulfonylation methods.

Analytical Data and Characterization

- NMR Spectroscopy : ^1H NMR and ^13C NMR data confirm the chemical shifts consistent with furan ring protons, methyl substituents, methanesulfonamide methylene protons, and carboxylic acid carbons.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks corresponding to the target compound.

- Chromatography : Gas chromatography and TLC are used to monitor reaction progress and purity.

- Melting Point : Recorded to confirm compound identity and purity.

Summary Table of Preparation Steps

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Methanesulfonamidomethyl)-2-methylfuran-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically involves functionalization of a furan core. For example, methanesulfonamide groups can be introduced via nucleophilic substitution or coupling reactions. Catalysts like triethylamine (for deprotonation) or palladium-based systems (for cross-coupling) are critical for regioselectivity . Solvent choice (e.g., DMF or ethanol) and temperature control (50–80°C) are key to avoiding side reactions like furan ring degradation .

- Data Contradictions : Conflicting reports exist on optimal sulfonamide coupling conditions. Some studies prioritize anhydrous environments, while others use aqueous-phase catalysis .

Q. How is the structural integrity of this compound validated in synthetic batches?

- Methodology : Combine spectroscopic techniques:

- NMR : Confirm substitution patterns via H and C NMR (e.g., methanesulfonamide protons at δ 3.0–3.5 ppm; furan protons at δ 6.0–7.5 ppm) .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z calculated for CHNOS: 260.06) .

- X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in related furan derivatives .

Q. What are the solubility and stability profiles under laboratory storage conditions?

- Methodology :

- Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–9). Limited solubility in water necessitates DMSO stock solutions for biological assays .

- Stability : Monitor degradation via accelerated stability studies (40°C/75% RH). Carboxylic acid groups may esterify in alcoholic solvents, requiring inert storage (argon, -20°C) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts like ring-opened derivatives?

- Methodology :

- Design of Experiments (DoE) : Vary reaction time, temperature, and catalyst loading. For example, kinetic studies show that >90% yield is achievable at 72 hours (rt) with 10 mol% Pd(OAc) .

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., hydrolyzed sulfonamides) and adjust protecting groups (e.g., tert-butyl esters) .

Q. What computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Simulate binding to targets (e.g., COX-2) using software like AutoDock Vina. The methanesulfonamidomethyl group shows high affinity for hydrophobic pockets .

- QSAR Studies : Corrogate substituent effects (e.g., methyl vs. ethyl groups) on bioactivity using Hammett constants or DFT calculations .

Q. How do contradictory data on its biological activity (e.g., antimicrobial vs. inactive) arise, and how can they be resolved?

- Methodology :

- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed inoculum size in antimicrobial assays). Discrepancies may stem from impurity profiles (e.g., residual DMSO) .

- Metabolite Screening : Use LC-HRMS to identify active metabolites in cell-based assays, which may explain false-negative results .

Q. What strategies enable selective functionalization of the furan ring for derivatization studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.